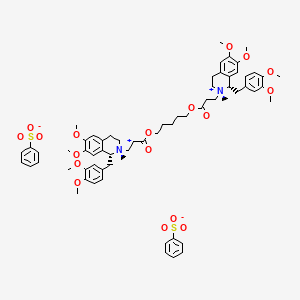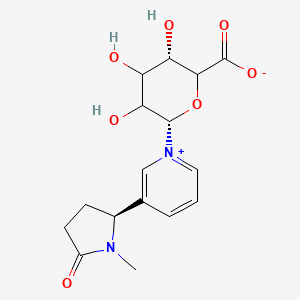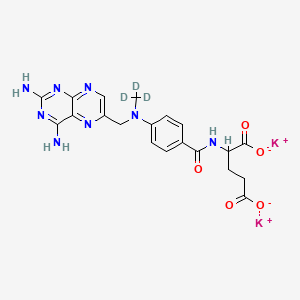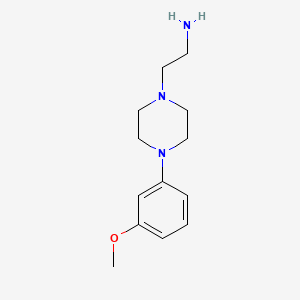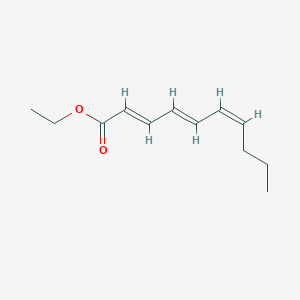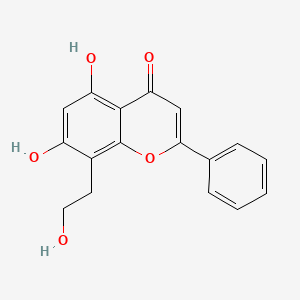
5,7-dihydroxy-8-(2-hydroxyethyl)-2-phenyl-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dihydroxy-8-(2-hydroxyethyl)-2-phenyl-4H-1-benzopyran-4-one is a complex organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-8-(2-hydroxyethyl)-2-phenyl-4H-1-benzopyran-4-one typically involves the condensation of appropriate phenolic and benzopyran precursors. One common method involves the treatment of 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyanoacetamides in the presence of piperidine . The reaction conditions usually require a controlled temperature and pH to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
5,7-Dihydroxy-8-(2-hydroxyethyl)-2-phenyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various alkylated or acylated products.
科学的研究の応用
5,7-Dihydroxy-8-(2-hydroxyethyl)-2-phenyl-4H-1-benzopyran-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s antioxidant properties make it a valuable tool for studying oxidative stress and related biological processes.
Medicine: Its potential anticancer and anti-inflammatory activities are being explored for therapeutic applications.
Industry: The compound is used in the development of new materials and chemical products.
作用機序
The mechanism by which 5,7-Dihydroxy-8-(2-hydroxyethyl)-2-phenyl-4H-1-benzopyran-4-one exerts its effects involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
7-Hydroxycoumarin: A structurally related compound with similar biological activities.
Quercetin: Another flavonoid known for its antioxidant and anti-inflammatory properties.
Kaempferol: A flavonoid with potential anticancer activities.
Uniqueness
5,7-Dihydroxy-8-(2-hydroxyethyl)-2-phenyl-4H-1-benzopyran-4-one stands out due to its unique combination of hydroxyl and hydroxyethyl groups, which may enhance its biological activities and make it a valuable compound for various scientific applications.
特性
分子式 |
C17H14O5 |
|---|---|
分子量 |
298.29 g/mol |
IUPAC名 |
5,7-dihydroxy-8-(2-hydroxyethyl)-2-phenylchromen-4-one |
InChI |
InChI=1S/C17H14O5/c18-7-6-11-12(19)8-13(20)16-14(21)9-15(22-17(11)16)10-4-2-1-3-5-10/h1-5,8-9,18-20H,6-7H2 |
InChIキー |
QDFPFEIZFJKECE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C(=C3O2)CCO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-2-carboxylic acid](/img/structure/B13844692.png)
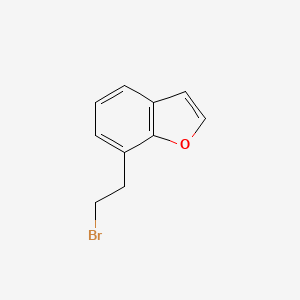
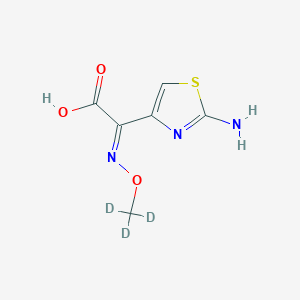
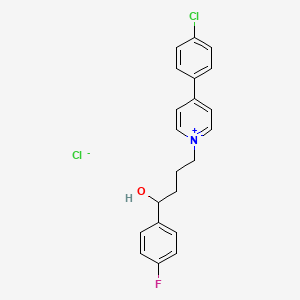
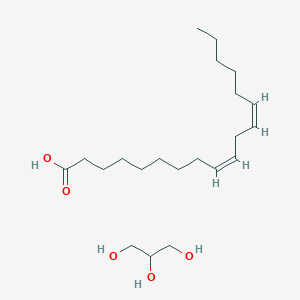
![N-[3-[[3-ethyl-5-[2-(2-hydroxyethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]prop-2-enamide](/img/structure/B13844717.png)
![N-methyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide](/img/structure/B13844724.png)
![(2RS)-1-(Ethylamino)-3-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]propan-2-ol](/img/structure/B13844725.png)
